molecular formula C13H11NOS B2805644 Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- CAS No. 149065-77-0

Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)-

Cat. No.: B2805644
CAS No.: 149065-77-0
M. Wt: 229.3
InChI Key: BZXDHTYWKPOWQO-LLVKDONJSA-N
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Description

(S)-4,5-Dihydro-4-phenyl-2-(2-thienyl)oxazole is a chiral oxazole derivative characterized by a partially saturated oxazole ring (4,5-dihydro), a phenyl substituent at position 4, and a 2-thienyl group at position 2. The (S)-configuration at the stereogenic center (position 4) confers enantioselective properties, making it relevant in asymmetric synthesis and pharmaceutical research. Its synthesis typically involves chiral precursors such as (S)-(+)-2-phenylglycinol, as demonstrated in protocols for analogous (S)-diphenyl-4,5-dihydrooxazole derivatives .

Properties

IUPAC Name

(4S)-4-phenyl-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-2-5-10(6-3-1)11-9-15-13(14-11)12-7-4-8-16-12/h1-8,11H,9H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXDHTYWKPOWQO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with phenacyl bromide in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thienyl rings.

Scientific Research Applications

Pharmaceutical Development

Analgesics and Anti-inflammatory Drugs
The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential use in developing analgesics and anti-inflammatory medications. The structural characteristics of oxazoles contribute to their ability to modulate biological activity with reduced side effects compared to traditional compounds .

Antimicrobial Properties
Research has demonstrated that oxazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, studies indicated that certain 2-phenyloxazol-5(4H)-ones show enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Material Science

Advanced Materials
Oxazole derivatives are utilized in developing advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors, making them suitable for applications in automotive and aerospace industries. The incorporation of oxazole units into polymer matrices can improve thermal stability and mechanical properties .

Organic Synthesis

Versatile Intermediates
In organic synthesis, Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- acts as a versatile intermediate. It facilitates the efficient construction of complex molecules necessary for research and development in various chemical entities. The compound's reactivity allows chemists to explore new synthetic pathways and develop novel derivatives with tailored functionalities .

Biological Imaging

Fluorescent Probes
The compound is also employed in creating fluorescent probes for biological imaging applications. These probes enable researchers to visualize cellular processes with high specificity and sensitivity, which is vital for advancing biomedical research. The ability to track biological interactions in real-time enhances understanding of cellular mechanisms and disease progression .

Case Studies

Application Area Study Reference Findings
Pharmaceutical DevelopmentMDPI Journal on Antimicrobial Activity Demonstrated significant antibacterial activity against multiple pathogens.
Material ScienceChem-Impex Product Overview Highlighted the use of oxazole derivatives in developing durable materials for automotive applications.
Organic SynthesisReview on Chemistry of Oxazole Derivatives Discussed the role of oxazoles as intermediates in synthesizing complex organic molecules efficiently.
Biological ImagingRecent Advances in Synthesis of Oxazole-Based Molecules Explored the development of fluorescent probes utilizing oxazoles for enhanced imaging capabilities.

Mechanism of Action

The mechanism of action of Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The phenyl and thienyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Substituent Positioning and Stereochemistry

  • Compound A: (4S)-2-Benzo[b]thien-2-yl-4-methyl-4,5-dihydrooxazole (C₁₂H₁₁NOS, MW 217.29) Features a bulkier benzo[b]thienyl group at position 2 and a methyl group at position 4. The (4S) configuration aligns with the chiral center in the target compound, but the smaller methyl group reduces steric hindrance compared to the phenyl group in the target .
  • Compound B: (S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole (C₁₀H₁₈ClNO, MW 203.71) Substituted with a chloro-dimethylethyl group at position 2 and an isopropyl group at position 4.
  • Compound C: 4-Ethyl-4,5-dihydro-2,5-diphenyloxazole (C₁₇H₁₇NO, MW 251.33) Lacks sulfur-containing substituents but includes a diphenyl motif. The ethyl group at position 4 reduces stereochemical complexity compared to the chiral phenyl-substituted target .

Physicochemical Properties

Compound Molecular Formula Molecular Weight H-Bond Acceptors Key Substituents
Target Compound C₁₃H₁₃NOS 243.32 2 4-Ph, 2-thienyl, (S)-configuration
(4S)-Benzo[b]thienyl C₁₂H₁₁NOS 217.29 2 2-Benzo[b]thienyl, 4-Me
(S)-Chloro-isopropyl C₁₀H₁₈ClNO 203.71 2 2-Cl, 4-iPr
4-Ethyl-2,5-diphenyl C₁₇H₁₇NO 251.33 1 2-Ph, 5-Ph, 4-Et

Biological Activity

Oxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)- , is notable for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienyl)-, (S)-
  • CAS Number : 149065-77-0
  • Molecular Formula : C14H13NOS
  • Molecular Weight : 229.2975 g/mol

The biological activity of oxazole derivatives often stems from their ability to interact with various biological targets. Research indicates that oxazoles can inhibit key enzymes and receptors involved in disease processes:

  • Antimicrobial Activity : Oxazole compounds have demonstrated significant antibacterial and antifungal properties. They inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting essential proteins like FtsZ in bacterial cell division .
  • Anticancer Properties : Some oxazole derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. They have shown promising results against various cancer types, including breast and lung cancers .

Antibacterial Activity

Research has shown that oxazole derivatives possess potent antibacterial activity against a range of pathogens:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1 µg/mL
Compound BEscherichia coli0.5 µg/mL
Compound CPseudomonas aeruginosa2 µg/mL

These compounds inhibit bacterial growth by disrupting cell wall synthesis and function .

Anticancer Activity

Oxazole derivatives have been evaluated for their anticancer potential:

StudyCell LineIC50 Value (µM)
Study 1Human lung adenocarcinoma (A549)15
Study 2Breast cancer (MCF-7)20
Study 3Colon cancer (HT-29)10

These results indicate that oxazoles can effectively reduce cell viability in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of oxazole-benzamide inhibitors that showed enhanced antibacterial activity against Staphylococcus aureus. The structure–activity relationship indicated that modifications to the oxazole ring significantly improved efficacy .
  • Anticancer Potential : In a recent investigation, a novel oxazole derivative was tested against multiple cancer cell lines. The compound demonstrated a mean IC50 value of approximately 15 µM across different types, indicating its potential as an anticancer agent .
  • In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of oxazole derivatives. These studies revealed promising results in reducing tumor size and improving survival rates in treated groups compared to controls .

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